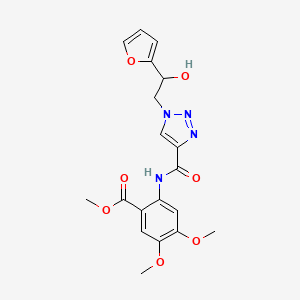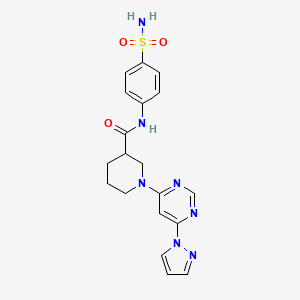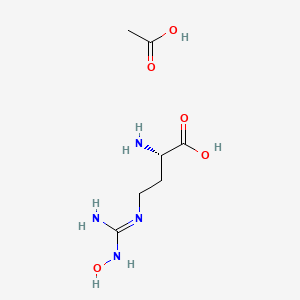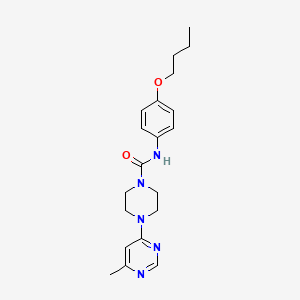![molecular formula C29H22N2 B2619740 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole CAS No. 477543-51-4](/img/structure/B2619740.png)
2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NBMI and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of NBMI is not fully understood, but it is thought to work by binding to metal ions and preventing them from participating in oxidative reactions. NBMI has been shown to bind to a variety of metal ions, including copper, iron, and mercury. This makes it a promising candidate for the treatment of heavy metal toxicity, which is a major health concern in many parts of the world.
Biochemical and Physiological Effects:
NBMI has been found to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, NBMI has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to improve mitochondrial function and increase cellular energy production.
Advantages and Limitations for Lab Experiments
One of the main advantages of NBMI for lab experiments is its high degree of purity, which makes it easy to work with and ensures that the results of experiments are reliable. However, NBMI can be difficult to synthesize, which can limit its availability for research. Additionally, NBMI is not very soluble in water, which can make it challenging to administer in animal studies.
Future Directions
There are many potential future directions for research on NBMI. One promising area is in the treatment of heavy metal toxicity. NBMI has been shown to be effective in binding to a variety of metal ions, including mercury, which is a major environmental toxin. Additionally, NBMI has been found to have anti-cancer properties, which could make it a promising candidate for the treatment of cancer. Further research is needed to explore these and other potential applications of NBMI.
Synthesis Methods
NBMI can be synthesized using a variety of methods, including the reaction of 2-naphthaldehyde and 2-aminobenzylamine in the presence of a catalyst. The resulting product is then treated with naphthalen-1-ylmethyl chloride and naphthalen-2-ylmethyl chloride to form NBMI. This process has been optimized to produce high yields of NBMI with a high degree of purity.
Scientific Research Applications
NBMI has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of oxidative stress research. NBMI has been shown to be a potent antioxidant that can scavenge free radicals and protect cells from oxidative damage. This makes it a promising candidate for the treatment of a variety of diseases that are associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2/c1-2-10-24-18-21(16-17-22(24)8-1)20-31-28-15-6-5-14-27(28)30-29(31)19-25-12-7-11-23-9-3-4-13-26(23)25/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMPSCNJGKDNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2619660.png)
![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2619661.png)
![3-butyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2619663.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide](/img/structure/B2619666.png)

![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2619668.png)

![N-Ethyl-N-[2-[(3S,4R)-3-hydroxy-4-phenylpyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2619671.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2619677.png)

